molecular formula C15H18N6O6S B1678754 Nicosulfuron CAS No. 111991-09-4

Nicosulfuron

Cat. No.: B1678754
CAS No.: 111991-09-4
M. Wt: 410.4 g/mol
InChI Key: RTCOGUMHFFWOJV-UHFFFAOYSA-N
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Description

Nicosulfuron is a member of the sulfonylurea family of herbicides. It was originally discovered by ISK and introduced to the market in the early 1990s under the brand name Accent®. This compound is primarily used as a post-emergence herbicide to control grass weeds in corn, sorghum, and other cereal crops . This compound works by inhibiting the plant enzyme acetolactate synthase (ALS), which is crucial for the production of essential amino acids .

Mechanism of Action

Target of Action

Nicosulfuron’s primary target is the enzyme acetolactate synthase (ALS) . ALS is a crucial enzyme for the production of three branched-chain amino acids: isoleucine, leucine, and valine .

Mode of Action

This compound inhibits the ALS enzyme, blocking the synthesis of the amino acids valine and isoleucine . This inhibition ultimately disrupts protein synthesis, leading to the death of weeds .

Biochemical Pathways

This compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, it disrupts the production of isoleucine, leucine, and valine . This disruption affects protein synthesis, leading to the death of the plant .

Pharmacokinetics

This compound is rapidly absorbed by leaf tissue and is translocated to the meristems via the phloem and xylem . The metabolic process of this compound involves the action of detoxification enzymes like CYP450 and glutathione S-transferase (GST), as well as antioxidant enzymes .

Result of Action

The inhibition of ALS disrupts protein synthesis, leading to the death of the plant . Additionally, this compound stress increases the activity of CYP450 enzyme, malonaldehyde (MDA) content, and antioxidant enzyme activity, while reducing the activity and gene expression of ALS and GST .

Action Environment

The action of this compound can be influenced by environmental factors such as water quality . High content of mineral salts in water may negatively affect the biological activity of the substance . Furthermore, the microbial community structure, oxygen content, pH, and this compound residue concentration can also influence its action .

Biochemical Analysis

Biochemical Properties

Nicosulfuron: this compound interacts with various enzymes and proteins within the biochemical reactions of plants. It primarily targets the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids . By inhibiting ALS, disrupts cell division and growth, leading to the death of sensitive plants .

Cellular Effects

This compound: this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, stress significantly increases the sucrose, soluble sugar, and starch contents in plant leaves and roots, which may be related to enhanced carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expressionThis compound exerts its effects at the molecular level by inhibiting the activity of ALS in sensitive plants, thereby inhibiting cell division . This leads to the plants turning purple, yellow, and green, and eventually dying .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. The product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, LAB 145 138, a safener, has been evaluated to improve sweet corn tolerance to This compound applied POST alone or with terbufos applied in the planting furrow or bentazon applied POST .

Metabolic Pathways

This compound is involved in several metabolic pathways. It blocks the synthesis of branched-chain amino acids by inhibiting the activity of ALS . This disruption in the metabolic pathway leads to a rapid decrease in cell division and plant growth .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its absorption by the roots, stems, and leaves of plants, and transmission upward and downward through the xylem and phloem .

Subcellular Localization

The subcellular localization of This compound and its effects on activity or function are primarily related to its target, the ALS enzyme, which is located in the chloroplasts of plant cells . By inhibiting this enzyme, this compound disrupts the normal function of the chloroplasts, leading to the death of the plant .

Preparation Methods

Nicosulfuron can be synthesized through several routes. One common method involves the reaction of 2-chloronicotinic acid with various reagents to form the intermediate 2-amino sulfonyl-N,N-dimethylpyridine amide. This intermediate is then reacted with chloroformate and 2-amino-4,6-dimethoxypyrimidine to obtain this compound . Industrial production methods often involve the use of water-dispersible granules or oil-based suspension concentrates .

Properties

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOGUMHFFWOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034764
Record name Nicosulfuron
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Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (all in g/kg, 25 °C): acetone 18, ethanol 4.5, chloroform, DMF 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160, In water (ppm), 44 at pH 3.5: 22000 (pH 7), In water, 7.4X10+3 mg/L at pH 7, 25 °C, In water, 1.2X10+4 mg/L at 25 °C
Record name Nicosulfuron
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

9.53 g/mL, Density: 0.313 (bulk)
Record name Nicosulfuron
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Vapor Pressure

VP: 1.2X10-16 mm Hg at 25 °C, <8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C
Record name Nicosulfuron
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Color/Form

Colorless white solid, Colorless crystals, Tan-colored

CAS No.

111991-09-4
Record name Nicosulfuron
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Record name Nicosulfuron [ISO]
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Record name Nicosulfuron
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Record name 3-Pyridinecarboxamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl
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Record name 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide
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Record name NICOSULFURON
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Melting Point

172 °C, MP: 169-172 °C; 140-161 °C (technical)
Record name Nicosulfuron
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Nicosulfuron?

A1: this compound acts by inhibiting the activity of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine [, , ].

Q2: What are the downstream effects of this compound's inhibition of ALS?

A2: Inhibiting ALS disrupts BCAA synthesis, leading to a cascade of effects:

  • Impaired Protein Synthesis: Reduced BCAA availability directly impairs protein synthesis, essential for plant growth and development [, ].
  • Disrupted Cell Division and Elongation: BCAAs are critical for cell division and elongation processes, and their depletion inhibits these processes, ultimately leading to plant death [, , ].
  • Oxidative Stress: Studies suggest that this compound exposure can also induce oxidative stress in plants, contributing to cellular damage [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C15H18N6O7S and a molecular weight of 410.4 g/mol.

Q4: Does the presence of specific ions in the spray solution affect the efficacy of this compound?

A4: Yes, the presence of certain ions can influence this compound activity. Studies indicate that ammonium salts can enhance phytotoxicity, while sodium bicarbonate generally antagonizes it. The specific effects are dependent on the type of surfactant used [, ].

Q5: Can soil-applied insecticides affect this compound efficacy?

A5: Yes, research shows that soil-applied organophosphate insecticides, particularly Terbufos, can reduce corn tolerance to this compound by inhibiting its metabolism [, , ]. This interaction appears to be related to the inhibition of specific cytochrome P450 enzymes involved in this compound detoxification.

Q6: Do structural analogs of this compound exhibit different levels of herbicidal activity?

A6: Yes, structural variations within the sulfonylurea class of herbicides, to which this compound belongs, can lead to differences in herbicidal activity. For example, Primisulfuron, another sulfonylurea herbicide, shows different selectivity patterns compared to this compound in various plant species [, , , ].

Q7: What is the primary mechanism of resistance to this compound in plants?

A7: The most common mechanism of resistance is through enhanced herbicide metabolism [, ]. Tolerant species can detoxify this compound more rapidly than sensitive ones, typically by enzymatic modifications that render the herbicide inactive.

Q8: Does cross-resistance exist between this compound and other herbicides?

A8: Yes, cross-resistance can occur between this compound and other ALS-inhibiting herbicides. This is because they share the same target site of action [, , ]. If a plant develops resistance to one ALS inhibitor, it might also exhibit resistance to other herbicides in this class.

Q9: Has this compound been shown to have any negative impacts on animals?

A9: Research suggests that exposure to this compound can negatively affect sperm quality and alter testicular structure in male mice. This toxicity is linked to increased apoptosis and changes in the NF-κB signaling pathway in the testes [].

Q10: Can microbial activity contribute to this compound degradation?

A11: Yes, fungal strains like Plectosphaerella cucumerina have been isolated and found to degrade this compound through a co-metabolism process, breaking it down into less harmful metabolites [].

Q11: Are there any alternative weed control strategies that can be integrated to reduce reliance on this compound?

A12: Yes, integrated weed management strategies, such as crop rotation, cover cropping, and mechanical weed control, can be employed to minimize reliance on chemical herbicides like this compound [].

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